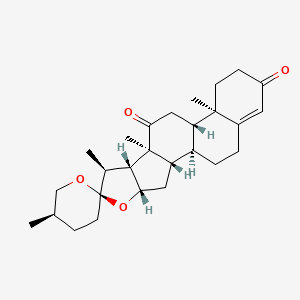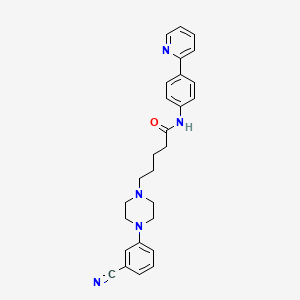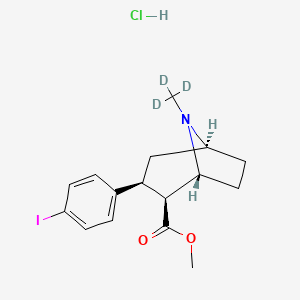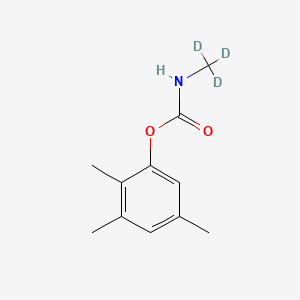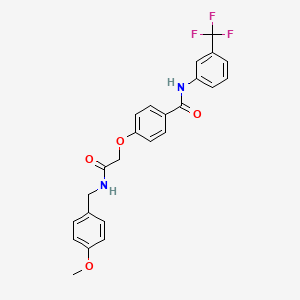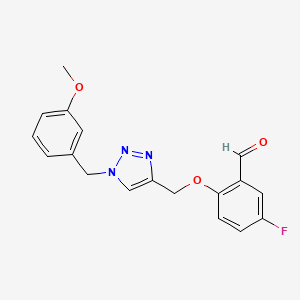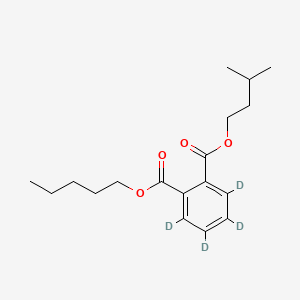
N-(3-Methoxyphenyl)acetamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)acetamide-d4 is a deuterated analogue of N-(3-Methoxyphenyl)acetamide. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in scientific research as an intermediate in the synthesis of other labeled compounds, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)acetamide-d4 typically involves the reaction of 3-methoxyaniline with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction scheme is as follows:
Starting Materials: 3-Methoxyaniline, Acetic Anhydride, Deuterium Source (e.g., Deuterium Oxide)
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxyphenyl)acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Phenol derivatives
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(3-Methoxyphenyl)acetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyphenyl)acetamide-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but is used to trace the metabolic pathways and interactions of labeled compounds in biological systems. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the distribution and metabolism of the labeled compounds .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxyphenyl)acetamide: The non-deuterated analogue of N-(3-Methoxyphenyl)acetamide-d4.
N-(4-Methoxyphenyl)acetamide: A similar compound with the methoxy group in the para position.
N-(3-Methylphenyl)acetamide: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in tracing metabolic pathways and studying the interactions of labeled compounds. The presence of deuterium atoms allows for precise detection and quantification using techniques such as mass spectrometry .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
N-(2,3,4,6-tetradeuterio-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)/i3D,4D,5D,6D |
Clave InChI |
OIEFZHJNURGFFI-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])NC(=O)C)[2H] |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





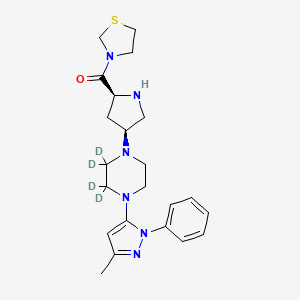
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
